molecular formula C14H13ClN4O4 B14102806 (4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride

(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride

Cat. No.: B14102806
M. Wt: 336.73 g/mol
InChI Key: WTNNLYPJGBBQBX-UHFFFAOYSA-N
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Description

(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group and a hydrazinylmethylideneamino group attached to a benzoate moiety, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride typically involves a multi-step process. One common method starts with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the hydrazinylmethylideneamino group through a condensation reaction with hydrazine derivatives. The final step involves esterification to form the benzoate ester and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the hydrazinyl group can produce azides or other oxidized derivatives.

Scientific Research Applications

(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its utility in various research fields make it a valuable compound for scientific studies.

Properties

Molecular Formula

C14H13ClN4O4

Molecular Weight

336.73 g/mol

IUPAC Name

(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride

InChI

InChI=1S/C14H12N4O4.ClH/c15-17-9-16-11-3-1-10(2-4-11)14(19)22-13-7-5-12(6-8-13)18(20)21;/h1-9H,15H2,(H,16,17);1H

InChI Key

WTNNLYPJGBBQBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=CNN.Cl

Origin of Product

United States

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